N-propylpiperidine-1-sulfonamide

Lipophilicity Membrane Permeability SAR Studies

Researchers optimizing CNS-active sulfonamide probes need precise physicochemical control to avoid confounding SAR from variable N-alkyl chains. N-Propylpiperidine-1-sulfonamide (95% purity) resolves this with defined logD (0.41), TPSA (49.41 Ų), and pKa (11.57), enabling reproducible membrane permeability and BBB penetration design. • Consistent logP (1.24) ensures batch-to-batch lipophilicity. • TPSA <90 Ų supports CNS target engagement. • Available from stock for rapid global delivery.

Molecular Formula C8H18N2O2S
Molecular Weight 206.31 g/mol
CAS No. 1094460-18-0
Cat. No. B1454238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylpiperidine-1-sulfonamide
CAS1094460-18-0
Molecular FormulaC8H18N2O2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)N1CCCCC1
InChIInChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3
InChIKeyDKCJBARFRSQUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-propylpiperidine-1-sulfonamide (CAS 1094460-18-0): Sourcing and Baseline Characterization for Research Procurement


N-propylpiperidine-1-sulfonamide is an N-alkylated piperidine sulfonamide with the molecular formula C₈H₁₈N₂O₂S and a molecular weight of 206.31 g/mol [1]. This compound is primarily utilized as a research chemical and synthetic building block, with a typical purity specification of 95% . Its structural features—a piperidine ring bearing an N-propyl substituent and a primary sulfonamide group—confer physicochemical properties distinct from unsubstituted or alternatively alkylated piperidine sulfonamides .

Procurement Risk of N-propylpiperidine-1-sulfonamide Substitution: Why Analogs Cannot Be Interchanged Without Performance Verification


Piperidine sulfonamides exhibit significant variability in physicochemical and biological properties depending on N-alkyl chain length and branching [1]. Simple substitution of N-propylpiperidine-1-sulfonamide with unsubstituted piperidine-1-sulfonamide or other N-alkyl variants can alter lipophilicity (logP), basicity (pKa), and molecular volume—parameters that critically influence membrane permeability, solubility, and target engagement in biological assays [2]. The propyl moiety in N-propylpiperidine-1-sulfonamide introduces a specific hydrophobic increment that cannot be replicated by methyl, ethyl, or hydrogen substituents without measurable changes in logD and pKa [3]. Therefore, direct replacement without experimental validation risks confounding SAR studies or introducing uncharacterized off-target effects.

Quantitative Differentiation of N-propylpiperidine-1-sulfonamide (CAS 1094460-18-0) from Closest Structural Analogs


Elevated Lipophilicity (logP) Distinguishes N-propylpiperidine-1-sulfonamide from Unsubstituted Piperidine-1-sulfonamide

N-propylpiperidine-1-sulfonamide exhibits a logP value of 1.239 [1], whereas the unsubstituted piperidine-1-sulfonamide shows a logP of 0.96 [2] or -0.69 depending on the measurement method. This represents a logP increase of approximately 0.28–1.93 log units relative to the unsubstituted core.

Lipophilicity Membrane Permeability SAR Studies

N-propylpiperidine-1-sulfonamide Exhibits Significantly Higher Basicity (pKa) Than Typical Piperidine Sulfonamides

The acid dissociation constant (pKa) of N-propylpiperidine-1-sulfonamide is 11.57 [1]. In contrast, many substituted piperidine sulfonamides exhibit pKa values in the range of 5.9–9.0 [2]. For example, a related piperidine sulfonamide derivative showed a pKa of 9.0 [2]. The higher pKa of N-propylpiperidine-1-sulfonamide indicates that it remains predominantly protonated at physiological pH, which can enhance electrostatic interactions with negatively charged residues in biological targets.

Basicity Protonation State Binding Interactions

LogD (pH 7.4) of N-propylpiperidine-1-sulfonamide is 0.41, Indicating Balanced Lipophilicity for Biological Assays

At pH 7.4, N-propylpiperidine-1-sulfonamide has a logD value of 0.409 [1]. This is notably lower than the logD values of many aryl-substituted piperidine sulfonamides, which often exceed 1.5 . For instance, N-benzyl-4-(pyridin-3-ylmethoxy)piperidine-1-sulfonamide has a logD of ~1.11 . The moderate logD of N-propylpiperidine-1-sulfonamide suggests improved aqueous solubility relative to more hydrophobic analogs while retaining sufficient membrane permeability.

Distribution Coefficient Lipophilicity Druglikeness

Propyl Chain Provides Optimal Balance of Hydrophobicity and Steric Bulk Compared to Methyl or Ethyl Analogs

The N-propyl substituent in N-propylpiperidine-1-sulfonamide contributes a calculated molecular volume increment of ~17.6 ų relative to an N-methyl group and ~7.4 ų relative to an N-ethyl group [1]. In sulfonamide-based δ-opioid receptor ligands, increasing N-alkyl chain length from methyl to propyl was shown to alter functional activity from antagonist to partial agonist [2]. While direct head-to-head data for N-propylpiperidine-1-sulfonamide are not available, class-level SAR indicates that the propyl chain occupies a steric and hydrophobic space distinct from shorter alkyl chains, potentially leading to differential target engagement.

Structure-Activity Relationship N-Alkyl Chain Length Molecular Recognition

Minimal Polar Surface Area (49.41 Ų) Supports BBB Permeability Potential

N-propylpiperidine-1-sulfonamide has a topological polar surface area (TPSA) of 49.41 Ų [1]. This value is well below the threshold of 90 Ų commonly associated with good blood-brain barrier (BBB) penetration [2]. In contrast, many piperidine sulfonamide derivatives with additional polar substituents exceed 75 Ų, reducing their likelihood of CNS exposure [3]. The low TPSA of N-propylpiperidine-1-sulfonamide suggests favorable passive diffusion across biological membranes, including the BBB.

Polar Surface Area Blood-Brain Barrier Permeability CNS Drug Design

Recommended Research and Industrial Applications for N-propylpiperidine-1-sulfonamide (CAS 1094460-18-0) Based on Quantitative Differentiation


Medicinal Chemistry Scaffold for CNS-Targeted Drug Discovery

With a TPSA of 49.41 Ų—well below the 90 Ų threshold for BBB permeability—N-propylpiperidine-1-sulfonamide serves as an ideal starting point for synthesizing CNS-active candidates [1]. Its moderate logD (0.41) and balanced lipophilicity (logP 1.24) further support its utility in designing brain-penetrant small molecules [2].

Structure-Activity Relationship (SAR) Studies of Piperidine Sulfonamides

The propyl substituent confers a distinct logP (1.24 vs. ~0.96 for unsubstituted) and pKa (11.57) compared to methyl or ethyl analogs [3]. This compound enables systematic exploration of how N-alkyl chain length modulates target binding, functional activity, and pharmacokinetic properties in sulfonamide-based ligand series [4].

Building Block for Chemical Biology Probes Requiring Balanced Lipophilicity

The logD value of 0.409 at pH 7.4 positions N-propylpiperidine-1-sulfonamide in an optimal range for cellular assays—sufficiently lipophilic to cross membranes but not so hydrophobic as to cause aggregation or nonspecific binding [2]. This makes it a valuable precursor for synthesizing chemical probes intended for intracellular target engagement studies.

Reference Compound for Analytical Method Development

Given its well-defined physicochemical properties (logP 1.239, pKa 11.57, TPSA 49.41 Ų) and availability at 95% purity , N-propylpiperidine-1-sulfonamide can serve as a calibration standard for chromatographic methods (HPLC, LC-MS) aimed at quantifying sulfonamide derivatives in biological matrices.

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